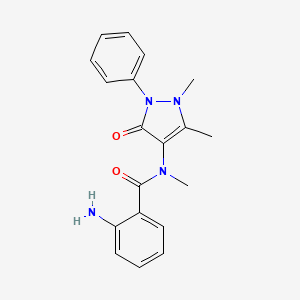![molecular formula C15H11N3O4 B5876530 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide](/img/structure/B5876530.png)
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This chemical compound is also commonly known as MNFA and is synthesized using a specific method. The purpose of
Applications De Recherche Scientifique
2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide has been extensively studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-bacterial properties. MNFA has also been used as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy.
Mécanisme D'action
The mechanism of action of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide is not fully understood. However, it has been suggested that the anti-inflammatory and anti-tumor properties of MNFA are due to its ability to inhibit the activity of certain enzymes and proteins involved in the inflammatory and tumorigenic pathways.
Biochemical and Physiological Effects:
Studies have shown that 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide exhibits various biochemical and physiological effects. MNFA has been found to reduce the production of pro-inflammatory cytokines and chemokines, inhibit the proliferation of cancer cells, and induce apoptosis in cancer cells. MNFA has also been shown to have antibacterial activity against various strains of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide in lab experiments is its ability to selectively target certain enzymes and proteins, making it a useful tool for studying the mechanisms of various biological processes. However, one limitation of using MNFA is its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are many future directions for the study of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide. One potential direction is the development of new synthesis methods for MNFA that are more efficient and cost-effective. Another direction is the further exploration of the anti-inflammatory, anti-tumor, and antibacterial properties of MNFA, which may lead to the development of new drugs. Additionally, the use of MNFA as a fluorescent probe and photosensitizer may also be further studied and optimized for various applications.
Méthodes De Synthèse
The synthesis of 2-cyano-3-[5-(4-methyl-2-nitrophenyl)-2-furyl]acrylamide involves the reaction of 4-methyl-2-nitrobenzaldehyde and 5-acetyl-2-furancarboxylic acid with acrylonitrile in the presence of a base. This reaction results in the formation of the desired product, which is then purified using various techniques such as recrystallization and column chromatography.
Propriétés
IUPAC Name |
(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4/c1-9-2-4-12(13(6-9)18(20)21)14-5-3-11(22-14)7-10(8-16)15(17)19/h2-7H,1H3,(H2,17,19)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZXQNYTXNOOCS-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)C=C(C#N)C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)C2=CC=C(O2)/C=C(\C#N)/C(=O)N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-[5-(4-methyl-2-nitrophenyl)furan-2-yl]prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-chlorophenyl)-5-[(dimethylamino)sulfonyl]-2-methylbenzamide](/img/structure/B5876460.png)
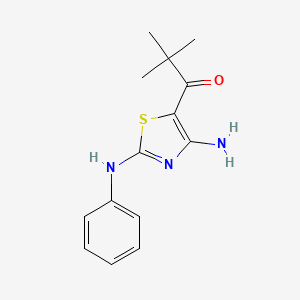
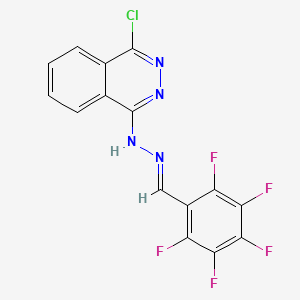
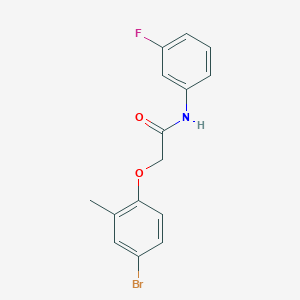
![N-(2-methoxybenzyl)-2-[(2-methylbenzyl)thio]acetamide](/img/structure/B5876484.png)


![1-(4-methoxyphenyl)-N-(2-thienylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5876498.png)
![4-methoxybenzaldehyde [2,6-bis(dimethylamino)-4-pyrimidinyl]hydrazone](/img/structure/B5876499.png)

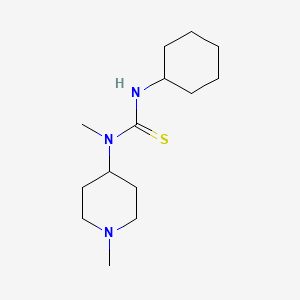
![3-bromo-N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]benzamide](/img/structure/B5876535.png)
![3-methoxy-N-[2-(1-pyrrolidinyl)phenyl]-2-naphthamide](/img/structure/B5876549.png)
